molecular formula C8H15Br B041411 (2-Bromoethyl)cyclohexane CAS No. 1647-26-3

(2-Bromoethyl)cyclohexane

Cat. No. B041411
CAS RN: 1647-26-3
M. Wt: 191.11 g/mol
InChI Key: JRQAAYVLPPGEHT-UHFFFAOYSA-N
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Patent
US08507706B2

Procedure details

In a 1 l—roundbottom flask equipped with a reflux condenser 164 g concentrated sulphuric acid and 200 g hydrobromic acid (48% in water) were added subsequently under cooling with an ice bath to 88.7 g (0.693 mole) 2-cyclohexyl-ethanol. The mixture was refluxed for 6 h and after cooling to room temperature given to 400 g of ice. The aqueous phase was extracted with 400 ml pentane. The organic layer was washed with a 2 M NaOH-solution and with water, dried over magnesium sulphate, and the solvent was removed in vacuo. The product was distilled in vacuo to yield 112.7 g (85%) of (2-bromo-ethyl)-cyclohexane as a colourless oil. 1H-NMR (400 MHz, CDCl3): δ=3.40 (2H, t, CH2Br), 1.73-1.61 (m, 7H), 1.44 (m, 1H), 1.26-1.11 (m, 3H), 0.92-0.84 (m, 2H) ppm.
Quantity
164 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
88.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[BrH:6].[CH:7]1([CH2:13][CH2:14]O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[Br:6][CH2:14][CH2:13][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
164 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 g
Type
reactant
Smiles
Br
Step Two
Name
Quantity
88.7 g
Type
reactant
Smiles
C1(CCCCC1)CCO
Step Three
Name
ice
Quantity
400 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added subsequently
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 400 ml pentane
WASH
Type
WASH
Details
The organic layer was washed with a 2 M NaOH-solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The product was distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrCCC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 112.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.